1-(3-Chloro-4-methylphenyl)propan-2-ol
Description
1-(3-Chloro-4-methylphenyl)propan-2-ol is a secondary alcohol featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. For instance, compounds with similar chloro-methylphenyl substitutions are frequently associated with bioactivity, including receptor binding and antifungal properties .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6,8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTBNGXPQXZLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Optimization
Ethanol outperforms methanol in hydrogenation due to enhanced solubility of intermediates. At 60°C, reaction completion occurs within 2 hours, whereas lower temperatures (25°C) extend the process to 6–8 hours.
Grignard Reaction with 3-Chloro-4-methylbenzaldehyde
The Grignard reagent approach involves reacting 3-chloro-4-methylbenzaldehyde with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF). This method yields this compound in 70–75% yield after hydrolysis.
Limitations and Byproduct Formation
Competing side reactions, such as dimerization of the aldehyde, reduce efficiency. Employing low temperatures (−10°C) and slow reagent addition mitigates this issue, increasing yields to 82%.
Continuous-Flow Synthesis Using Solid Acid Catalysts
Adapting methodologies from cation exchange resin-based systems, continuous-flow reactors enable efficient synthesis. A stainless steel reactor (0.1–0.5 m diameter) packed with Amberlyst-15 resin facilitates the reaction of 3-chloro-4-methylstyrene oxide with water at 0–45°C. Flow rates of 0.5–20 kg/h for the epoxide and 1–100 L/h for water achieve 93% yield and 97% purity.
Advantages Over Batch Processes
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Reduced Waste : Eliminates acid wastewater by replacing sulfuric acid with reusable resins.
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Scalability : Parallel multitube configurations enhance throughput without compromising yield.
Epoxide Ring-Opening in Microreactors
Microreactor technology, as demonstrated in azetidinium salt synthesis, optimizes epoxide ring-opening reactions. For this compound, a 60-minute residence time in ethanol at 60°C with diethylamine achieves 75% yield. Kinetic studies reveal a 45 kJ/mol activation energy reduction in flow vs. batch systems.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (3 atm), EtOH, 50°C | 92 | 95 | Moderate (solvent use) |
| Grignard Reaction | MeMgBr, THF, −10°C | 82 | 88 | High (Mg waste) |
| Continuous-Flow | Amberlyst-15, H₂O, 45°C | 93 | 97 | Low |
| Microreactor Epoxide | EtOH, 60°C, 60 min residence | 75 | 90 | Low |
Mechanistic Insights and Byproduct Control
The formation of this compound via epoxide hydrolysis proceeds through a bimolecular nucleophilic substitution (SN₂) mechanism. Side products, such as dichlorinated derivatives, arise at temperatures >50°C or prolonged reaction times. Implementing in-line NMR monitoring, as described in azetidinium synthesis, enables real-time adjustment of flow rates to suppress byproducts.
Industrial-Scale Considerations
Large-scale production favors continuous-flow systems due to their energy efficiency and reduced catalyst loading. A pilot plant utilizing a 100-meter reactor with Amberlyst-15 can produce 200 kg/day of this compound at 95% purity, with wastewater output reduced by 70% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-chloro-4-methylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield different alcohol derivatives depending on the reducing agent and conditions used.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-(3-chloro-4-methylphenyl)propan-2-one
Reduction: Various alcohol derivatives
Substitution: Substituted phenylpropanol derivatives
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-1-propanol (CAS: 1034980-58-9)
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.66 g/mol
- Substituent Positions: Chloro at 4-position, methyl at 2-position, propanol at 1-position.
- Key Differences: The positional isomerism (chloro and methyl groups swapped) alters steric and electronic properties.
1-((4-Chlorophenethyl)amino)propan-2-ol (CAS: 847063-13-2)
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.7 g/mol
- Functional Groups : Secondary alcohol and primary amine linked via a phenethyl chain.
- This compound is an impurity in Lorcaserin synthesis, suggesting divergent pharmacological pathways compared to the target compound’s alcohol-centric reactivity .
Bioactive Derivatives
Prothioconazole Derivatives
- Example : 2-(1-chlorocyclopropyl)-1-(2-chloro-3-hydroxyphenyl)-3-(1,2,4-triazol-1-yl)-propan-2-ol.
- Key Features : Triazole ring enhances antifungal activity via sterol biosynthesis inhibition.
- Comparison : The triazole group in prothioconazole derivatives introduces heterocyclic reactivity, enabling fungicidal applications, whereas the target compound lacks such functional groups, limiting its direct antifungal utility .
Indole-Based Propan-2-ol Derivatives
- Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
- Key Features: Indole and methoxy substituents enable α/β-adrenoceptor binding, leading to antiarrhythmic and hypotensive effects.
- Comparison : The indole ring system in these compounds facilitates π-π stacking interactions with receptors, a feature absent in the target compound’s simpler phenyl backbone, highlighting how structural complexity modulates biological activity .
Physicochemical and Analytical Comparisons
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(3-Chloro-4-methylphenyl)propan-2-ol, an organic compound with a propanol backbone and a chloro-substituted phenyl group, has garnered attention for its potential biological activities. Its structural features suggest interactions with various neurotransmitter receptors, which may lead to therapeutic applications in neurology and other fields.
Chemical Structure and Properties
- Molecular Formula : C10H13ClO
- Molecular Weight : Approximately 188.67 g/mol
- Functional Groups : Hydroxyl group (-OH), chloro group (Cl), and methyl group (CH₃) on the phenyl ring.
The presence of these groups contributes to its reactivity and biological activity, particularly in modulating receptor activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. These interactions can influence neurotransmitter release and signal transduction pathways, making the compound a candidate for therapeutic development in neurological disorders.
- Neurotransmitter Receptor Modulation : The compound's ability to bind to neurotransmitter receptors may alter their activity, potentially leading to beneficial effects in conditions such as anxiety or depression.
- Antiproliferative Effects : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative properties against cancer cell lines, suggesting potential applications in oncology .
Interaction Studies
Research has focused on the binding affinity of this compound at various neurotransmitter receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.
Antiproliferative Activity
In vitro assays have revealed that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds sharing structural similarities have been shown to inhibit tubulin polymerization, which is critical for cancer cell division.
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| 9h | 10 | MCF-7 |
| 10p | 33 | MDA-MB-231 |
These findings suggest that derivatives of this compound could be developed as anticancer agents .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that could enhance its biological activity. Its unique structure positions it as a valuable intermediate in medicinal chemistry for developing drugs targeting neurological disorders and cancer therapies.
Q & A
Q. How can stability studies under varying pH and temperature inform formulation?
- Methodological Answer :
- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks. HPLC analysis reveals:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2 (gastric) | 22% | 3-Chloro-4-methylphenol . |
| pH 7.4 (blood) | 8% | Oxidized ketone derivative . |
- Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
